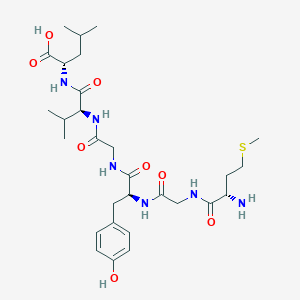
4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This specific compound is characterized by the presence of an ethoxyethyl group and a methyl group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane typically involves the reaction of 2-ethoxyethanol with 4-methyl-1,3-dioxane under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function.
Comparison with Similar Compounds
4-Methyl-1,3-dioxane: Lacks the ethoxyethyl group, resulting in different chemical properties.
2-Ethoxyethyl-1,3-dioxane: Similar structure but with different substitution patterns.
1,3-Dioxane: The parent compound without any substituents.
Uniqueness: 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane is unique due to the presence of both the ethoxyethyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
144101-99-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(2-ethoxyethyl)-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O3/c1-3-10-6-4-9(2)5-7-11-8-12-9/h3-8H2,1-2H3 |
InChI Key |
VWSQDQDFMAMNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1(CCOCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


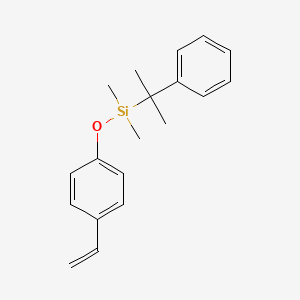
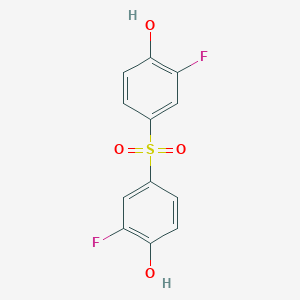

![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
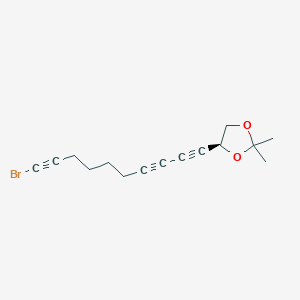
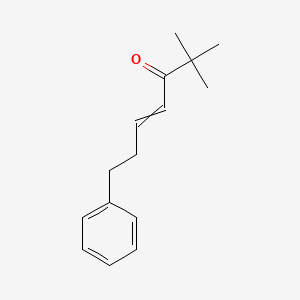
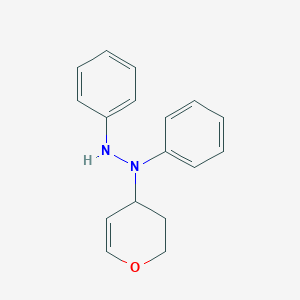
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

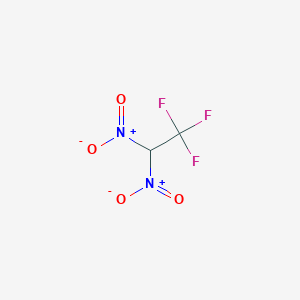
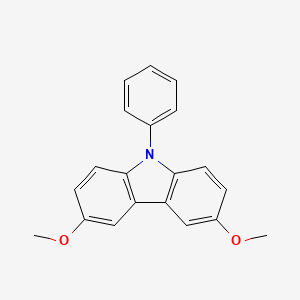
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)
